5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile

Catalog No.
S13070806
CAS No.
650637-92-6
M.F
C10H9N5O
M. Wt
215.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-ca...

CAS Number

650637-92-6

Product Name

5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile

IUPAC Name

5-amino-1-(6-methoxypyridin-2-yl)pyrazole-4-carbonitrile

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C10H9N5O/c1-16-9-4-2-3-8(14-9)15-10(12)7(5-11)6-13-15/h2-4,6H,12H2,1H3

InChI Key

LEJIJMNMLGCBQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2C(=C(C=N2)C#N)N

5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by a pyrazole ring substituted with an amino group and a methoxypyridine moiety. Its molecular formula is C11H10N4OC_{11}H_{10}N_{4}O, and it features a carbonitrile group at the 4-position of the pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical of pyrazole derivatives, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for further functionalization.
  • Condensation reactions: It can participate in condensation with aldehydes or ketones to form Schiff bases.
  • Cyclization reactions: The presence of the carbonitrile group allows for cyclization to form more complex heterocycles under specific conditions.

These reactions can be facilitated under various conditions, including heat, catalysts, or ultrasonic assistance, which can enhance yields and selectivity .

Research indicates that 5-amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile exhibits notable biological activities, particularly:

  • Antimicrobial properties: It has shown effectiveness against various bacterial strains and fungi.
  • Anticancer activity: Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

These activities are attributed to the structural features that allow interaction with biological targets such as enzymes and receptors.

Several synthesis methods have been reported for 5-amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile:

  • Multi-component reactions: Utilizing starting materials like 3-amino-1H-pyrazole and appropriate aldehydes under ultrasonication or reflux conditions can yield the target compound effectively.
  • One-pot synthesis: This method involves combining all reactants in a single reaction vessel, which simplifies the process and reduces reaction time.
  • Functional group transformations: Starting from simpler pyrazole derivatives, various functional groups can be introduced through established organic synthesis techniques.

These methods often aim to optimize yield and reduce environmental impact by minimizing solvents and reagents used.

5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural chemistry: Potential use as a pesticide or herbicide given its biological activity.
  • Material science: Investigation into its properties for use in polymers or coatings.

The versatility of this compound makes it a valuable target for further research in various fields.

Interaction studies have focused on how 5-amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile interacts with biological macromolecules:

  • Enzyme inhibition assays: These studies assess the ability of the compound to inhibit specific enzymes linked to disease processes.
  • Binding affinity studies: Investigating how well this compound binds to receptors or proteins involved in signaling pathways relevant to its biological effects.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 5-amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile51516-67-70.64Contains a chlorophenyl group, enhancing lipophilicity.
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile51516-70-20.86Fluorine substitution may influence electronic properties.
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile51516-68-80.65Similar structure with different positioning of chlorine.
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile103646-82-80.94Methyl substitution increases hydrophobicity.

The uniqueness of 5-amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile lies in its methoxypyridine substituent, which may enhance its biological activity compared to other derivatives by improving solubility and receptor interaction profiles.

This compound represents a promising area for future research in drug development and application across various scientific disciplines.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

215.08070993 g/mol

Monoisotopic Mass

215.08070993 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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